molecular formula C19H18N4OS B15283769 Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether

Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether

Cat. No.: B15283769
M. Wt: 350.4 g/mol
InChI Key: WVRFRSHREZIYPV-UHFFFAOYSA-N
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Description

Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These fused rings are known for their diverse pharmacological activities and are often used in drug design and development due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate alkylating agents under reflux conditions in the presence of a base such as piperidine . The reaction is carried out in ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzyme active sites, leading to inhibition of enzyme activity. This is particularly relevant for enzymes like carbonic anhydrase and cholinesterase, where the compound can block the active site and prevent substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 1-[3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl ether is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different biological targets. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

6-(1-phenoxyethyl)-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4OS/c1-14(24-16-10-6-3-7-11-16)18-22-23-17(20-21-19(23)25-18)13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3

InChI Key

WVRFRSHREZIYPV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN2C(=NN=C2S1)CCC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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